(S)-2-(4-Bromophenyl)piperidine chemical properties
(S)-2-(4-Bromophenyl)piperidine chemical properties
An In-Depth Technical Guide to (S)-2-(4-Bromophenyl)piperidine: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of (S)-2-(4-Bromophenyl)piperidine, a chiral heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. The 2-arylpiperidine motif is a privileged scaffold found in numerous bioactive molecules and approved pharmaceutical agents. This document details the compound's physicochemical and spectroscopic properties, outlines a robust, enantioselective synthesis protocol, and describes rigorous analytical methodologies for purity and enantiomeric excess determination. Furthermore, it explores the compound's applications as a versatile chiral building block in drug discovery, emphasizing the strategic utility of the bromophenyl group as a functional handle for molecular diversification. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this valuable synthetic intermediate.
Introduction: The 2-Arylpiperidine Scaffold
The piperidine ring is one of the most ubiquitous N-heterocycles in medicinal chemistry, forming the core of countless natural products and synthetic drugs.[1][2] Its conformational flexibility allows it to present substituents in well-defined three-dimensional space, enabling precise interactions with biological targets. When substituted at the 2-position with an aryl group, the resulting 2-arylpiperidine scaffold becomes a particularly valuable pharmacophore, prevalent in compounds targeting the central nervous system (CNS), as well as in receptor antagonists and enzyme inhibitors.[3][4][5]
The chirality at the C2 position is of paramount importance, as enantiomers of a drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[6] The (S)-enantiomer of 2-(4-Bromophenyl)piperidine represents a specific, stereochemically pure building block. The incorporation of a bromine atom on the phenyl ring is a deliberate strategic choice; it serves as a highly versatile synthetic handle for downstream modifications via modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse molecular libraries for structure-activity relationship (SAR) studies. This guide focuses on providing the core technical knowledge required to synthesize, characterize, and strategically utilize (S)-2-(4-Bromophenyl)piperidine in a research and development setting.
Physicochemical and Spectroscopic Properties
Physicochemical Data
The fundamental properties of (S)-2-(4-Bromophenyl)piperidine and its commonly available hydrochloride salt are summarized below. Data for the free base is based on the racemic mixture unless otherwise specified, as specific data for the pure enantiomer is not widely published.
| Property | (S)-2-(4-Bromophenyl)piperidine (Free Base) | (S)-2-(4-Bromophenyl)piperidine HCl Salt | Reference(s) |
| Molecular Formula | C₁₁H₁₄BrN | C₁₁H₁₅BrClN | [7][8] |
| Molecular Weight | 240.14 g/mol | 276.60 g/mol | [7][9] |
| CAS Number | 383128-14-1 (Racemate) | 1391410-27-7 | [8][10] |
| Appearance | Solid, semi-solid, or liquid | Solid | [8] |
| Purity | Typically ≥97% | Typically ≥95% | [7][8] |
| Storage Conditions | 2-8°C, dry, dark, sealed | 2-8°C, dry, sealed | [8][9] |
| Computed LogP | 3.6855 | N/A | [9] |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | N/A | [9] |
Spectroscopic Profile (Predicted & Interpreted)
Spectroscopic analysis is critical for confirming the structure and purity of the synthesized compound. The following is an expert interpretation of the expected spectra.
-
¹H NMR Spectroscopy (400 MHz, CDCl₃): The proton NMR spectrum provides a definitive fingerprint of the molecule's hydrogen framework.[11]
-
δ 7.40-7.50 (d, 2H, J ≈ 8.4 Hz): Two aromatic protons ortho to the bromine atom. Their chemical shift is downfield due to the deshielding effect of the halogen.
-
δ 7.15-7.25 (d, 2H, J ≈ 8.4 Hz): Two aromatic protons ortho to the piperidine substituent.
-
δ 4.10-4.20 (dd, 1H): The benzylic proton at the C2 position. This is a key signal, expected to be a doublet of doublets due to coupling with the two adjacent protons on the piperidine ring (C3).
-
δ 3.10-3.20 (m, 1H) & δ 2.70-2.80 (m, 1H): The two protons at the C6 position adjacent to the nitrogen.
-
δ 1.50-2.00 (m, 7H): A complex multiplet region corresponding to the remaining six protons on the piperidine ring (C3, C4, C5) and the N-H proton. The N-H peak is often broad and its chemical shift can vary with concentration and temperature.
-
-
¹³C NMR Spectroscopy (100 MHz, CDCl₃): The carbon NMR spectrum reveals the carbon skeleton of the molecule.
-
δ 140-145: Quaternary aromatic carbon attached to the piperidine ring.
-
δ 131-132: Aromatic CH carbons ortho to the bromine.
-
δ 128-129: Aromatic CH carbons ortho to the piperidine.
-
δ 120-122: Quaternary aromatic carbon attached to the bromine.
-
δ ~60: The C2 carbon, the chiral center.
-
δ ~47: The C6 carbon.
-
δ 25-35: The C3, C4, and C5 carbons of the piperidine ring.
-
-
FT-IR Spectroscopy (KBr Pellet/Thin Film): Infrared spectroscopy is used to identify the presence of key functional groups.[12]
-
~3300 cm⁻¹ (broad): N-H stretching vibration, characteristic of a secondary amine.
-
3100-3000 cm⁻¹: Aromatic C-H stretching.
-
3000-2850 cm⁻¹: Aliphatic C-H stretching from the piperidine ring.
-
~1590, 1485 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1070, 1010 cm⁻¹: Strong bands associated with the para-substituted benzene ring.
-
~820 cm⁻¹: C-H out-of-plane bending, confirming 1,4-disubstitution.
-
~600-500 cm⁻¹: C-Br stretching vibration.
-
-
Mass Spectrometry (EI): Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
M⁺ at m/z 240/242: The molecular ion peak will appear as a characteristic doublet with a nearly 1:1 intensity ratio. This is the definitive signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).
-
Key Fragment: Loss of the bromophenyl group ([M - C₆H₄Br]⁺) would result in a fragment corresponding to the piperidine ring.
-
Synthesis and Purification
Overview of Synthetic Strategies
The enantioselective synthesis of 2-arylpiperidines is a well-explored area of organic chemistry.[1] Key strategies include:
-
Catalytic Hydrogenation of Pyridines: Asymmetric hydrogenation of substituted pyridines can yield chiral piperidines, though this often requires specialized catalysts and precursors.[1]
-
Cyclization of Acyclic Amines: Intramolecular reactions of linear amino-aldehydes or ketones can form the piperidine ring.[3]
-
Arylation of Piperidine Precursors: Direct C-H arylation or coupling reactions involving pre-functionalized piperidines are powerful modern methods. Palladium-catalyzed couplings, such as Negishi or Suzuki-Miyaura type reactions, are particularly effective.[3][13]
-
Biocatalysis: The use of enzymes like transaminases can provide highly enantioselective routes from keto-precursors under mild conditions.[14][15]
-
Kinetic Resolution: Separation of a racemic mixture by selectively reacting one enantiomer, often with a chiral base or catalyst.[16][17]
Exemplary Enantioselective Synthesis Protocol: Pd-Catalyzed Negishi Coupling
This protocol describes a robust and adaptable synthesis based on the deprotonation of an N-Boc protected piperidine, transmetalation to an organozinc species, and subsequent palladium-catalyzed Negishi coupling with 1-bromo-4-iodobenzene.[13] The use of a chiral ligand in the deprotonation step can achieve kinetic resolution, or a chiral separation can be performed post-synthesis.
Step 1: N-Boc Protection of Piperidine
-
To a stirred solution of piperidine (1.0 eq) in dichloromethane (DCM, ~0.5 M) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-piperidine, which is often used without further purification.
Step 2: Deprotonation, Transmetalation, and Negishi Coupling
-
Deprotonation: In a flame-dried, argon-purged flask, dissolve N-Boc-piperidine (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF (~0.2 M). Cool the solution to -78 °C.
-
Add sec-Butyllithium (s-BuLi, 1.2 eq, ~1.4 M in cyclohexane) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution for 3 hours at -78 °C. Causality: s-BuLi in the presence of the chelating agent TMEDA is a powerful base combination capable of deprotonating the C2 position of the piperidine ring.
-
Transmetalation: Add a solution of anhydrous zinc chloride (ZnCl₂, 1.3 eq) in THF dropwise to the organolithium species at -78 °C. Allow the mixture to slowly warm to 0 °C over 1 hour. Causality: Transmetalation from the highly reactive organolithium to the less reactive organozinc reagent is crucial for preventing side reactions and ensuring compatibility with the palladium catalyst.
-
Coupling: To the organozinc solution, add 1-bromo-4-iodobenzene (1.5 eq), followed by the palladium catalyst Pd(OAc)₂ (5 mol%) and the phosphine ligand tri-tert-butylphosphine tetrafluoroborate (t-Bu₃P-HBF₄, 10 mol%).
-
Heat the reaction mixture to 60 °C and stir for 12-18 hours. Causality: The bulky, electron-rich t-Bu₃P ligand is highly effective for Negishi cross-coupling reactions by promoting both oxidative addition and reductive elimination steps in the catalytic cycle.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
Step 3: Deprotection and Chiral Separation
-
Dissolve the crude N-Boc-2-(4-bromophenyl)piperidine in DCM (~0.3 M).
-
Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 2-4 hours.
-
Concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ until the aqueous layer is basic.
-
Extract the aqueous layer with ethyl acetate, combine organic layers, dry over Na₂SO₄, and concentrate to yield racemic 2-(4-bromophenyl)piperidine.
-
Purification & Separation: The crude product is first purified by flash column chromatography (Silica gel, gradient elution with Hexane/Ethyl Acetate/Triethylamine). The resulting racemic mixture is then resolved into its (S) and (R) enantiomers using preparative chiral HPLC (see Section 4.1).
Analytical Methodologies
Determination of Enantiomeric Purity
Confirming the enantiomeric purity (or enantiomeric excess, e.e.) is a critical quality control step for any chiral compound. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[6] Polysaccharide-based CSPs are particularly effective for resolving piperidine derivatives.[18]
Protocol: Chiral HPLC Method Development
-
Column Selection:
-
Begin with a polysaccharide-based chiral column, such as a Daicel Chiralpak IA (amylose-based) or Chiralpak IB (cellulose-based). These columns offer broad applicability.[18]
-
Standard dimensions: 250 x 4.6 mm, 5 µm particle size.
-
-
Mobile Phase Screening (Isocratic):
-
Normal Phase: This is often the most successful mode for this class of compounds.
-
Screen 1: Hexane/Isopropanol (IPA) (90:10 v/v) + 0.1% Diethylamine (DEA).
-
Screen 2: Hexane/Ethanol (90:10 v/v) + 0.1% DEA.
-
Causality: The alcoholic modifier (IPA or ethanol) modulates retention time, while the basic additive (DEA) is crucial for obtaining good peak shape and preventing tailing by interacting with residual silanols on the silica support and ensuring the analyte is in its free base form.
-
-
Polar Organic Mode:
-
Screen 3: Acetonitrile + 0.1% DEA.
-
-
-
Method Optimization:
-
Adjust the ratio of hexane to alcohol to optimize the resolution (Rs) and retention time. Increasing the alcohol percentage will decrease retention time.
-
Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.
-
Detection is typically performed using a UV detector at 254 nm, where the bromophenyl group absorbs strongly.
-
-
Analysis:
-
Prepare a ~1 mg/mL solution of the racemic standard to identify the retention times of both the (S) and (R) enantiomers.
-
Prepare a solution of the synthesized sample at the same concentration.
-
Inject both solutions. Calculate the enantiomeric excess using the peak areas:
-
e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100
-
-
Applications in Research and Drug Discovery
(S)-2-(4-Bromophenyl)piperidine is not typically an end-product but rather a high-value intermediate for the synthesis of more complex molecular architectures.
-
Chiral Building Block: Its primary utility lies in its identity as a stereodefined fragment. Incorporating this piece into a larger molecule ensures that the specific 3D orientation of the bromophenyl group relative to the piperidine ring is known, which is essential for designing drugs with high target specificity.
-
The Bromine Synthetic Handle: The C-Br bond is a cornerstone of modern synthetic chemistry. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups at the 4-position of the phenyl ring.
-
Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing alkyl or (hetero)aryl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, useful for extending the molecule or as precursors for other functional groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing new amino substituents.
-
Heck Coupling: Reaction with alkenes to form substituted olefins.
-
Stille Coupling: Reaction with organostannanes to form C-C bonds.
-
-
Potential Pharmacological Relevance: The 2-arylpiperidine core is present in drugs with diverse mechanisms of action. For example, the NK1 receptor antagonists (+)-CP-99,994 and (+)-L-733,060 feature this scaffold.[3] Derivatives have also been explored as p38 MAP kinase inhibitors, antipsychotics, and analgesics, highlighting the broad potential of new compounds derived from this starting material.[4][19]
Safety and Handling
-
Hazard Statement: The racemic compound is listed as H302: Harmful if swallowed.[8] Users should assume the enantiomer carries similar risks.
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE) should be worn, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[8] All manipulations should be performed in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place, typically at 2-8 °C, to ensure long-term stability.[8][9]
Conclusion
(S)-2-(4-Bromophenyl)piperidine is a strategically designed chiral intermediate with significant potential in medicinal chemistry and organic synthesis. Its defined stereochemistry, coupled with the synthetic versatility of the bromophenyl group, makes it an ideal starting point for the development of novel, structurally diverse, and stereochemically pure compounds. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers to access and utilize this valuable building block in their drug discovery and development programs.
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Mattey, A. P., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 3(6), 1737–1746. [Link]
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